![molecular formula C20H13BrN2O4S B2877691 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile CAS No. 683254-73-1](/img/structure/B2877691.png)
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile
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Description
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C20H13BrN2O4S and its molecular weight is 457.3. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Compounds with benzothiazole and acrylonitrile components have been extensively investigated for their biological activities, including antispasmodic, antiproliferative, and apoptosis-inducing properties. For instance, derivatives synthesized with structural variations have shown potent antispasmodic activities in both in vitro and in vivo studies (Naruto et al., 1982). Similarly, heteroarylacrylonitriles substituted at different positions have demonstrated in vitro cytotoxic potency on various human cancer cell lines, indicating the influence of structural components on biological activity (Sa̧czewski et al., 2004).
Photodynamic Therapy Applications
The presence of benzodioxole and benzothiazole units in molecules has been associated with applications in photodynamic therapy (PDT), a treatment modality for cancer. For example, zinc phthalocyanines substituted with benzothiazole derivatives have been noted for their high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin et al., 2020). This highlights the potential of structurally related compounds in therapeutic applications where the generation of reactive oxygen species is crucial.
Photophysical and Electrochemical Studies
The study of compounds with similar structural features also extends to their photophysical and electrochemical properties, which are essential for various applications, including organic electronics and sensors. For instance, acrylonitriles with benzothiazole and thiophene units have been examined for their optical characteristics, redox properties, and stability, providing insights into their potential utility in electronic and photonic devices (Bhanvadia et al., 2016).
Antimicrobial and Antifungal Activities
The structural components of benzothiazoles and acrylonitriles have been explored for their antimicrobial and antifungal activities, suggesting potential applications in developing new antimicrobial agents. Modifications of polymers with acrylonitrile and benzothiazole derivatives have shown promising results against various bacterial and fungal strains, indicating the significance of molecular structure in enhancing biological efficacy (Aly et al., 2015).
properties
IUPAC Name |
(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O4S/c1-25-18-6-11(5-14(21)19(18)24)4-13(8-22)20-23-15(9-28-20)12-2-3-16-17(7-12)27-10-26-16/h2-7,9,24H,10H2,1H3/b13-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZZDFRABDZMOQ-PQMHYQBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile |
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